molecular formula C8H16N2 B585976 1,4-Diazabicyclo[4.3.1]decane CAS No. 154517-69-8

1,4-Diazabicyclo[4.3.1]decane

Cat. No. B585976
CAS RN: 154517-69-8
M. Wt: 140.23
InChI Key: KZGLLPZSSBCXGM-UHFFFAOYSA-N
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Description

1,4-Diazabicyclo[4.3.1]decane is a type of organic compound that falls under the category of organoheterocyclic compounds . It is also known as octahydro-1H-pyrido[1,2-a]pyrazine . This compound has been identified as a potent inhibitor of FK506 binding proteins (FKBPs), which suggests its potential use in the prophylaxis and/or treatment of psychiatric disorders and neurodegenerative diseases .


Synthesis Analysis

The synthesis of the 7-azabicyclo[4.3.1]decane ring system, which is common to a number of biologically active alkaloids, can be achieved from tropone (via its η4-diene complex with Fe(CO)3) in a short sequence of steps: 1) nucleophilic amine addition and subsequent Boc-protection, 2) photochemical demetallation of the iron complex, and 3) an intramolecular Heck reaction .


Molecular Structure Analysis

The molecular formula of 1,4-Diazabicyclo[4.3.1]decane is C8H16N2 . The structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

The 7-azabicyclo[4.3.1]decane ring system can be accessed from tropone (via its η4-diene complex with Fe(CO)3) in a short sequence of steps: 1) nucleophilic amine addition and subsequent Boc-protection, 2) photochemical demetallation of the iron complex, and 3) an intramolecular Heck reaction .


Physical And Chemical Properties Analysis

1,4-Diazabicyclo[4.3.1]decane has a density of 1.01g/cm³ . It is a liquid form and has an assay from suppliers CofA ≥98.0% . The boiling point is 68°C to 72°C (3mmHg) .

Safety And Hazards

1,4-Diazabicyclo[4.3.1]decane is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage. It is recommended to wear protective gloves/protective clothing/eye protection/face protection when handling this chemical .

Future Directions

The 7-azabicyclo[4.3.1]decane ring system is found within several complex alkaloids, including daphnicyclidin A and ervitsine. With the discovery of novel scaffolds being one of the major factors in combatting antibiotic resistance, the efficient construction of these natural trans-bicyclo[4.4.0]decane/decene antibiotics is an attractive pursuit in the development of novel antibiotics .

properties

IUPAC Name

1,4-diazabicyclo[4.3.1]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-2-8-6-9-3-5-10(4-1)7-8/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGLLPZSSBCXGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCCN(C1)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00659976
Record name 1,4-Diazabicyclo[4.3.1]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Diazabicyclo[4.3.1]decane

CAS RN

154517-69-8
Record name 1,4-Diazabicyclo[4.3.1]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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